
Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate is an organic compound characterized by its unique structure, which includes a nonadienoate backbone with ethyl, dimethyl, and methylcyclohexyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems and purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bonds into single bonds and forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, alcohols, and other nucleophiles
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated derivatives
Substitution: Amides, other esters
Wissenschaftliche Forschungsanwendungen
Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 3,7-dimethyl-9-(3-methylcyclohexyl)nona-2,4-dienoate
- Methylcyclohexene derivatives
Comparison: Ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and properties make it a valuable compound for further research and application.
Eigenschaften
CAS-Nummer |
60038-20-2 |
|---|---|
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
ethyl 3,7-dimethyl-9-(2-methylcyclohexyl)nona-2,4-dienoate |
InChI |
InChI=1S/C20H34O2/c1-5-22-20(21)15-17(3)10-8-9-16(2)13-14-19-12-7-6-11-18(19)4/h8,10,15-16,18-19H,5-7,9,11-14H2,1-4H3 |
InChI-Schlüssel |
FXHAHNRVASLFLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCC1CCCCC1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
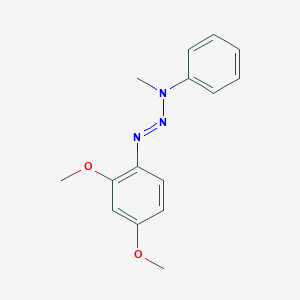
![1-Pentanone, 1-[7-(2-methylundecyl)-9H-fluoren-2-yl]-](/img/structure/B14598799.png)
![2,2'-[(3-Hydroxypropyl)azanediyl]diacetic acid](/img/structure/B14598810.png)
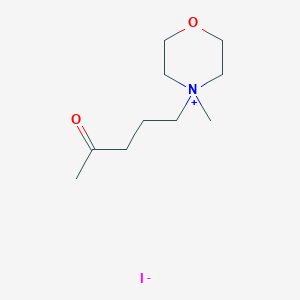
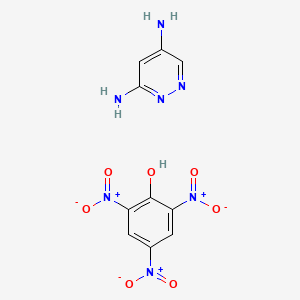

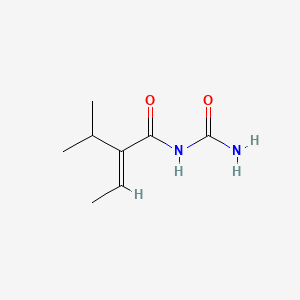


![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
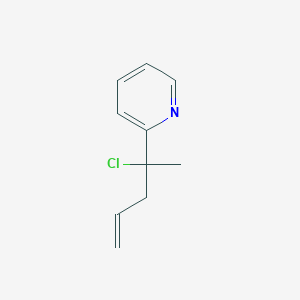
![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)
